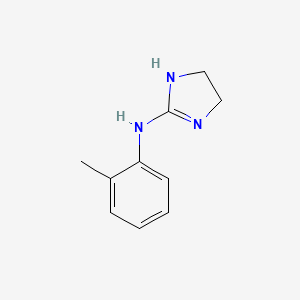
Imidazolidine, 2-(2-methylphenylimino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidin-2-ylidene-o-tolyl-amine is a compound belonging to the class of N-heterocyclic carbenes. These compounds are characterized by a divalent carbon atom within a heterocyclic ring structure. Imidazolidin-2-ylidene-o-tolyl-amine is known for its stability and reactivity, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazolidin-2-ylidene-o-tolyl-amine typically involves the reaction of imidazolidin-2-one with o-toluidine under specific conditions. One common method includes the use of a base such as tetramethylphenylguanidine and a dehydrative activator like diphenylphosphoryl azide in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods: Industrial production of imidazolidin-2-ylidene-o-tolyl-amine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Imidazolidin-2-ylidene-o-tolyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazolidin-2-ylidene group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Nucleophiles such as halides or amines in polar solvents like dimethyl sulfoxide at elevated temperatures.
Major Products:
Oxidation: Formation of imidazolidin-2-one derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazolidin-2-ylidene derivatives.
Scientific Research Applications
Imidazolidin-2-ylidene-o-tolyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of imidazolidin-2-ylidene-o-tolyl-amine involves its ability to act as a strong nucleophile and form stable complexes with various metal ions. This property makes it an effective ligand in catalysis, where it can facilitate various chemical transformations. The molecular targets and pathways involved include the stabilization of transition states and the activation of substrates through coordination with metal centers .
Comparison with Similar Compounds
Imidazolidin-2-one: A structurally similar compound with a carbonyl group instead of the imidazolidin-2-ylidene group.
Benzimidazolidin-2-one: A benzene-fused analogue with similar reactivity and applications.
Thiazol-2-ylidene: Another N-heterocyclic carbene with a sulfur atom in the ring structure.
Uniqueness: Imidazolidin-2-ylidene-o-tolyl-amine is unique due to its specific substitution pattern and the presence of the o-tolyl group, which imparts distinct steric and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various chemical applications .
Properties
CAS No. |
36318-56-6 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-(2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H13N3/c1-8-4-2-3-5-9(8)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13) |
InChI Key |
WLQWOUULTDRZTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NCCN2 |
Canonical SMILES |
CC1=CC=CC=C1NC2=NCCN2 |
Key on ui other cas no. |
36318-56-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















